molecular formula C9H10ClNOS B1586564 N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride CAS No. 83508-58-1

N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride

Cat. No. B1586564
CAS RN: 83508-58-1
M. Wt: 215.7 g/mol
InChI Key: PKDYOBNDEKFDQW-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride” is a chemical compound. However, detailed information about this specific compound is not readily available12. It’s important to note that the compound contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a carbamothioyl chloride group, which is a functional group containing a carbonyl (C=O), a thio (S), and a chloride (Cl) atom.



Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines and carbonyl compounds3. For instance, the synthesis of pyrrolidine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts3. However, the specific synthesis process for “N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride” is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR4. However, the specific molecular structure analysis for “N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride” is not provided in the available resources.



Chemical Reactions Analysis

The chemical reactions involving “N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride” are not explicitly mentioned in the available literature. However, compounds with similar functional groups are known to undergo various types of reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. These properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others18. However, the specific physical and chemical properties of “N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride” are not provided in the available resources.


Scientific Research Applications

Light-Switchable Polymer Synthesis

A study by Sobolčiak et al. (2013) introduced a novel cationic polymer that can switch to a zwitterionic form upon irradiation. This polymer, synthesized through free-radical polymerization and subsequent quaternization, demonstrated potential in DNA condensation/release and exhibited switchable antibacterial activity. The research opens avenues for developing responsive materials with applications in biotechnology and medicine (Sobolčiak et al., 2013).

Synthesis of Arylcarbamothioyl Derivatives

Özer et al. (2009) synthesized a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 3-methoxyphenyl substituents. These compounds were characterized by elemental analysis, IR, and NMR spectroscopy. One derivative's crystal structure was elucidated, providing insights into its molecular conformation and potential applications in developing new materials or pharmaceuticals (Özer et al., 2009).

Catalytic Reactions in Green Chemistry

Ross and Xiao (2002) explored aromatic electrophilic substitution reactions catalyzed by metal triflates in an ionic liquid, demonstrating the efficiency of this method for benzoylation and acetylation. This approach, using green chemistry principles, could be applied to synthesize compounds with structures similar to N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride, offering an environmentally friendly alternative to traditional solvents (Ross & Xiao, 2002).

Advances in Organic Synthesis

Murakami et al. (1998) developed a new method for synthesizing N-methoxy-N-methylamides through palladium-catalyzed coupling reactions. This technique could be applicable for creating compounds related to N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride, providing a basis for further synthetic manipulations in organic chemistry (Murakami et al., 1998).

Exploration of Antimicrobial and Antioxidant Potential

Harini et al. (2014) reported on the synthesis of novel oxime esters with potential antimicrobial and antioxidant activities. This research demonstrates the broader applicability of methoxyphenyl compounds in developing new therapeutic agents (Harini et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound are typically provided in its Safety Data Sheet (SDS). However, the SDS for “N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride” is not available in the resources91011.


Future Directions

The future directions for research on “N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride” could involve further exploration of its synthesis, characterization, and potential applications. For instance, compounds with similar functional groups have been studied for their potential as anticancer agents1213. However, specific future directions for this compound are not explicitly mentioned in the available literature.


properties

IUPAC Name

N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS/c1-11(9(10)13)7-4-3-5-8(6-7)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDYOBNDEKFDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)OC)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374879
Record name N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride

CAS RN

83508-58-1
Record name N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83508-58-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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